molecular formula C17H16N4O2S B12234039 5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12234039
M. Wt: 340.4 g/mol
InChI Key: IZPYKPSVQMXEOT-UHFFFAOYSA-N
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Description

5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclopropane derivatives.

    Substitution: Nitro, halogenated, and alkylated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiadiazole derivatives have shown significant antimicrobial and anticancer activities. This compound, in particular, has been studied for its potential to inhibit bacterial growth and cancer cell proliferation .

Medicine

In medicinal chemistry, the compound is being explored for its potential as an anti-inflammatory and analgesic agent. Its ability to interact with specific enzymes and receptors in the body makes it a promising candidate for drug development .

Industry

Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity. It is also being investigated for its potential use in agricultural chemicals .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its complex structure, which allows for multiple points of functionalization. This makes it a highly versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C17H16N4O2S/c22-15-12-8-20(17-18-14(19-24-17)10-6-7-10)9-13(12)16(23)21(15)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2

InChI Key

IZPYKPSVQMXEOT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=N2)N3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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